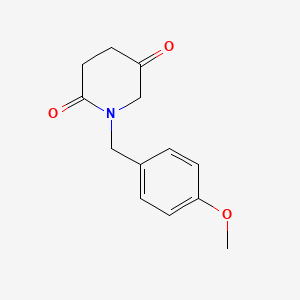
1-(4-Methoxybenzyl)piperidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzyl)piperidine-2,5-dione is an organic compound with the molecular formula C13H15NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a methoxybenzyl group attached to the piperidine ring, which is substituted at the 2 and 5 positions with carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxybenzyl)piperidine-2,5-dione can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via nucleophilic substitution reactions. This step typically involves the use of methoxybenzyl chloride and a suitable base.
Oxidation to Form Dione: The final step involves the oxidation of the piperidine ring to introduce the carbonyl groups at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)piperidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Methoxybenzyl chloride, suitable bases (e.g., sodium hydroxide)
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and other functionalized compounds.
Scientific Research Applications
1-(4-Methoxybenzyl)piperidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)piperidine-2,5-dione involves its interaction with specific molecular targets. The methoxybenzyl group enhances its binding affinity to certain receptors, while the piperidine ring facilitates its interaction with enzymes. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxybenzyl)piperidine-2,5-dione
- 1-(4-Methoxybenzyl)piperidine-2,4-dione
- 1-(4-Methoxybenzyl)piperidine-2-one
Uniqueness
1-(4-Methoxybenzyl)piperidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidine-2,5-dione |
InChI |
InChI=1S/C13H15NO3/c1-17-12-5-2-10(3-6-12)8-14-9-11(15)4-7-13(14)16/h2-3,5-6H,4,7-9H2,1H3 |
InChI Key |
RAVDCMLJJFTJEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















